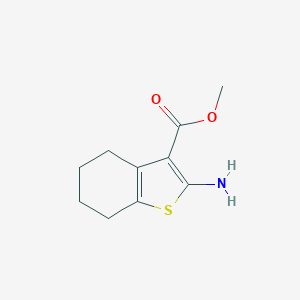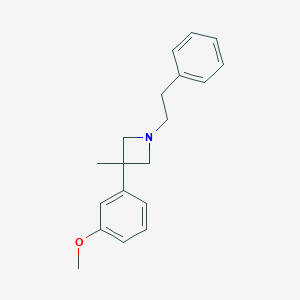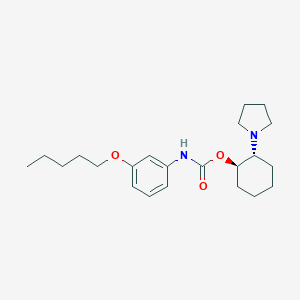
Trapencaine
Vue d'ensemble
Description
Trapencaine, également connue sous le nom de pentacaïne, est un anesthésique local et un agent anti-ulcéreux. Chimiquement, elle est identifiée comme étant le chlorhydrate de trans-2-(1-pyrrolidinyl)cyclohexyl-3-pentyloxycarbanilate. This compound a montré des effets gastroprotecteurs, anesthésiques locaux et spasmolytiques .
Méthodes De Préparation
Trapencaine est synthétisée comme un anesthésique local de type carbamate. La voie de synthèse implique la réaction du trans-2-(1-pyrrolidinyl)cyclohexanol avec l'acide 3-pentyloxycarbanilique dans des conditions spécifiques pour former le composé souhaité . Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté .
Analyse Des Réactions Chimiques
Trapencaine subit diverses réactions chimiques, notamment:
Oxydation: this compound peut être oxydée dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.
Réduction: Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la this compound, modifiant ainsi ses propriétés chimiques.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique:
Chimie: Utilisé comme composé modèle dans des études impliquant des anesthésiques locaux et leurs dérivés.
Biologie: Investigated pour ses effets sur les processus cellulaires et son potentiel comme agent protecteur contre diverses lésions induites par le stress.
Mécanisme d'action
This compound exerce ses effets en induisant des changements conformationnels dans les canaux sodiques sur les membranes cellulaires hypertrophiées. Cette action conduit à l'inhibition de l'afflux d'ions sodium, ce qui entraîne une anesthésie locale. De plus, la this compound a montré qu'elle protégeait la muqueuse gastrique en empêchant l'épuisement du mucus et en réduisant la sécrétion d'acide gastrique .
Applications De Recherche Scientifique
Trapencaine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies involving local anesthetics and their derivatives.
Biology: Investigated for its effects on cellular processes and its potential as a protective agent against various stress-induced lesions.
Mécanisme D'action
Trapencaine exerts its effects by inducing conformational changes in sodium channels on hypertrophic cell membranes. This action leads to the inhibition of sodium ion influx, resulting in local anesthesia. Additionally, this compound has been shown to protect the gastric mucosa by preventing the depletion of mucus and reducing gastric acid secretion .
Comparaison Avec Des Composés Similaires
Trapencaine est unique par rapport aux autres anesthésiques locaux en raison de ses propriétés gastroprotectrices et anesthésiques locales combinées. Des composés similaires comprennent:
Lidocaïne: Un anesthésique local largement utilisé ayant une structure chimique et des propriétés différentes.
Heptacaïne: Un autre anesthésique local de type carbamate ayant des effets pharmacologiques similaires mais distincts.
Carbisocaïne: Un anesthésique local ayant des similitudes structurales avec la this compound mais des applications thérapeutiques différentes.
L'unicité de la this compound réside dans sa double action, à la fois anesthésique local et agent anti-ulcéreux, ce qui en fait un composé précieux dans les milieux médicaux et de recherche .
Propriétés
IUPAC Name |
[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl] N-(3-pentoxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O3/c1-2-3-8-16-26-19-11-9-10-18(17-19)23-22(25)27-21-13-5-4-12-20(21)24-14-6-7-15-24/h9-11,17,20-21H,2-8,12-16H2,1H3,(H,23,25)/t20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYGHQWGUABUST-NHCUHLMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)NC(=O)OC2CCCCC2N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=CC=CC(=C1)NC(=O)O[C@@H]2CCCC[C@H]2N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883140 | |
| Record name | Trapencaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104485-01-0 | |
| Record name | rel-(1R,2R)-2-(1-Pyrrolidinyl)cyclohexyl N-[3-(pentyloxy)phenyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104485-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trapencaine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104485010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trapencaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRAPENCAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H10WF5D0H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


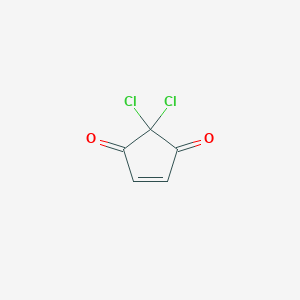
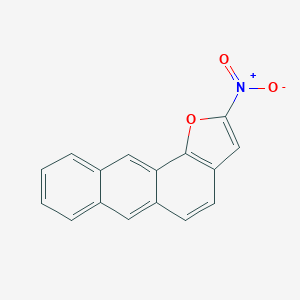

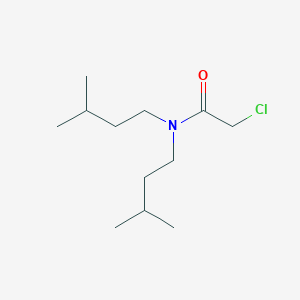
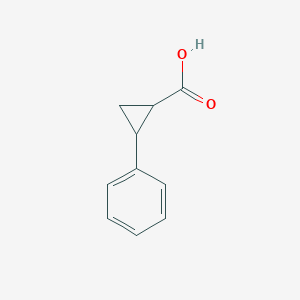
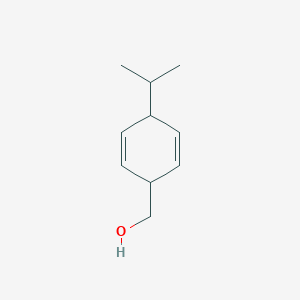
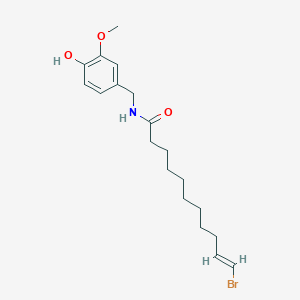
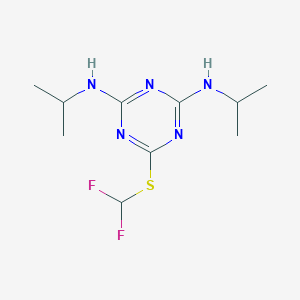
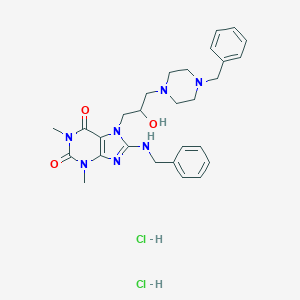
![1-Hydroxy-4-[5-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-2-phenylpyrazol-3-yl]oxy-N-(4-tetradecoxyphenyl)naphthalene-2-carboxamide](/img/structure/B9543.png)
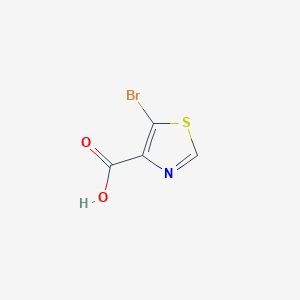
![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide](/img/structure/B9549.png)
